N-(Adamantan-2-YL)-2,4-dimethoxybenzamide
Overview
Description
N-(Adamantan-2-YL)-2,4-dimethoxybenzamide is a compound that features an adamantane moiety attached to a benzamide structure with two methoxy groups at the 2 and 4 positions Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-YL)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with adamantan-2-amine. The process can be summarized as follows:
Formation of the Amide Bond: The carboxylic acid group of 2,4-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
Amine Addition: Adamantan-2-amine is then added to the activated acid, resulting in the formation of the amide bond and yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-YL)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide bond.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of adamantan-2-yl-2,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Adamantan-2-YL)-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(Adamantan-2-YL)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methoxy groups may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-2-YL)-2-chloroacetamide: Another adamantane derivative with a chloroacetamide group.
N-(Adamantan-2-YL)-2,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
N-(Adamantan-2-YL)-2,4-dimethoxybenzamide is unique due to the presence of methoxy groups, which can influence its reactivity and interactions. The combination of the adamantane moiety and the benzamide structure with methoxy groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-(2-adamantyl)-2,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(10-15)23-2)19(21)20-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18H,5-9H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULBCQJFNIFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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